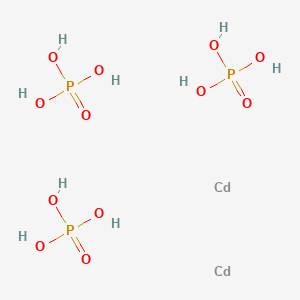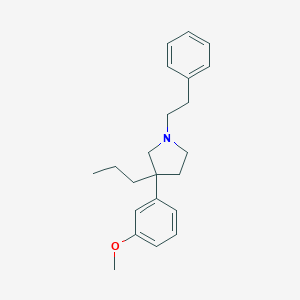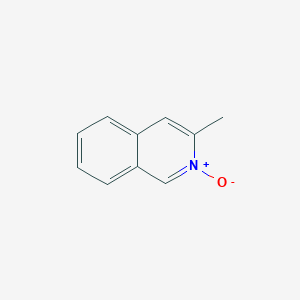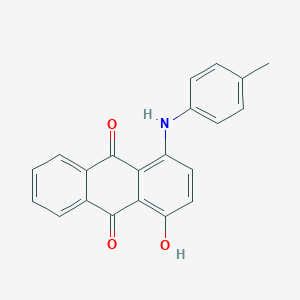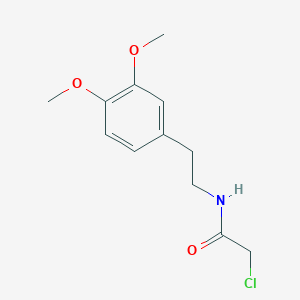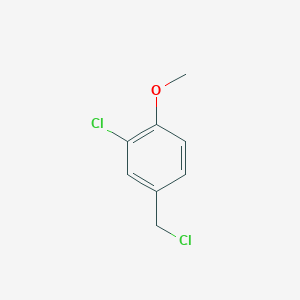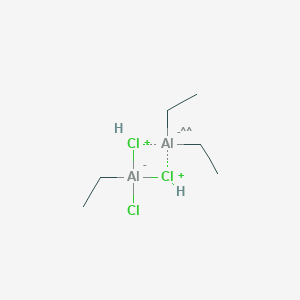
铝,二-μ-氯代氯代三乙基二-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Aluminum, di-mu-chlorochlorotriethyldi- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Investigated for its potential use in biological systems due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, although its use is limited due to its reactivity.
Industry: Employed in the production of various organic compounds and as an intermediate in chemical synthesis.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
Aluminum, di-mu-chlorochlorotriethyldi- can be synthesized using ethyl chloride and aluminum as starting materials . The process involves a closed steel reactor fitted with a reflux condenser and equipped for vacuum distillation. The reactor is first purged with nitrogen, and then aluminum powder and a catalyst mixture composed of diethylaluminum chloride and iodine are added. The reactor contents are stirred and heated slowly to 130°C. Ethyl chloride is then added over a period of 3 hours while maintaining the temperature between 120-150°C .
Industrial Production Methods
In industrial settings, the production of aluminum, di-mu-chlorochlorotriethyldi- follows a similar process but on a larger scale. The use of closed reactors and controlled addition of reagents ensures the safety and efficiency of the production process .
化学反应分析
Types of Reactions
Aluminum, di-mu-chlorochlorotriethyldi- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Reduction: Acts as a reducing agent in certain chemical reactions.
Substitution: Participates in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically involves nucleophiles that can replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include aluminum oxide, ethane, and various substituted aluminum compounds .
作用机制
The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Ethylaluminum dichloride: Similar in structure but with different reactivity and applications.
Diethylaluminum chloride: Another organoaluminum compound with distinct properties.
Triethylaluminum: Used in similar applications but with different chemical behavior.
Uniqueness
Aluminum, di-mu-chlorochlorotriethyldi- is unique due to its specific reactivity and ability to act as a catalyst in polymerization reactions. Its structure allows for versatile applications in both industrial and research settings .
属性
InChI |
InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDHJRBVWBKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Al2Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12075-68-2 |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)
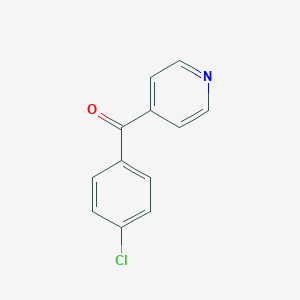

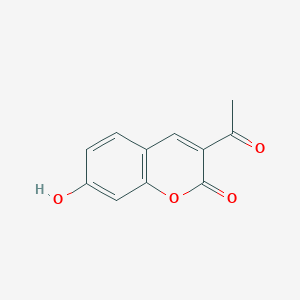
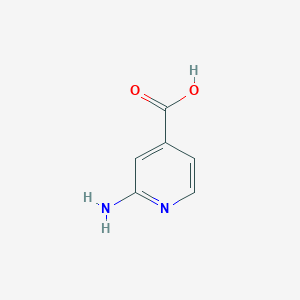
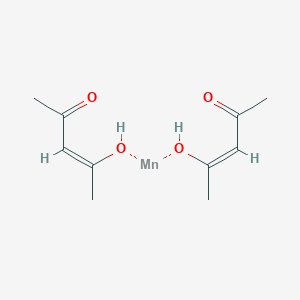
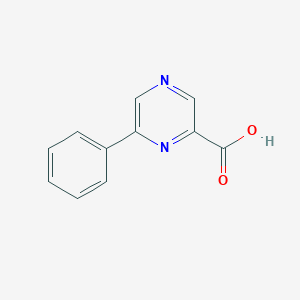
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
